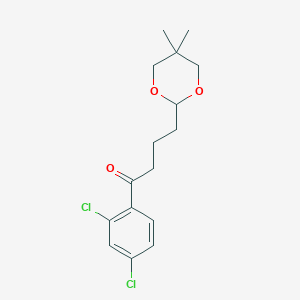

2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 2',4'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone follows established International Union of Pure and Applied Chemistry guidelines for complex aromatic ketone derivatives. The preferred International Union of Pure and Applied Chemistry name for this compound is 1-(2,4-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one , which accurately reflects the structural hierarchy and functional group priorities within the molecule. This nomenclature system designates the aromatic ketone as the principal functional group, with the dichlorophenyl ring serving as the primary aromatic component and the dioxanyl-substituted butyl chain functioning as the alkyl substituent.

The compound is officially registered under Chemical Abstracts Service number 898756-88-2, providing unique identification within chemical databases worldwide. Alternative nomenclature systems recognize this compound through various synonyms, including the molecular identifier MFCD03844341 in the MDL database system. The systematic naming convention emphasizes the positioning of chlorine atoms at the 2' and 4' positions of the phenyl ring, distinguishing this isomer from other possible dichlorobutyrophenone derivatives. The dioxane ring component is specifically designated as 5,5-dimethyl-1,3-dioxan-2-yl, indicating the gem-dimethyl substitution pattern at the 5-position of the six-membered heterocyclic ring.

Scientific literature consistently employs the systematic name to avoid ambiguity in chemical communication, particularly when discussing structure-activity relationships and synthetic methodologies. The International Union of Pure and Applied Chemistry classification places this compound within the broader category of aromatic ketones, specifically as a substituted butyrophenone derivative with both halogen and protected carbonyl functionalities.

Molecular Formula and Weight Analysis

The molecular formula of 2',4'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is established as C₁₆H₂₀Cl₂O₃, representing a complex organic molecule with 16 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms. The molecular weight has been precisely determined as 331.2 grams per mole through computational analysis using standardized atomic weight values. This molecular weight calculation incorporates the contributions from all constituent atoms: carbon atoms contributing 192.192 atomic mass units, hydrogen atoms adding 20.160 atomic mass units, chlorine atoms providing 70.906 atomic mass units, and oxygen atoms contributing 47.997 atomic mass units to the total molecular mass.

The exact mass of the compound, determined through high-resolution mass spectrometry calculations, is 330.0789499 Daltons, providing a more precise measurement that accounts for the actual isotopic masses of the constituent elements rather than average atomic weights. This exact mass value serves as a critical parameter for analytical identification and verification of compound purity in research applications. The molecular formula analysis reveals important structural features, including the presence of three oxygen atoms that are distributed between the ketone functionality and the dioxane ring system.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (amu) | Total Contribution (amu) |

|---|---|---|---|

| Carbon | 16 | 12.011 | 192.176 |

| Hydrogen | 20 | 1.008 | 20.160 |

| Chlorine | 2 | 35.453 | 70.906 |

| Oxygen | 3 | 15.999 | 47.997 |

| Total | 41 | - | 331.239 |

The elemental composition demonstrates that carbon represents the largest mass fraction at approximately 58.0 percent, followed by chlorine at 21.4 percent, oxygen at 14.5 percent, and hydrogen at 6.1 percent. This distribution reflects the aromatic nature of the compound and the significant contribution of halogen substituents to the overall molecular weight. The carbon-to-hydrogen ratio of 0.8 indicates a high degree of unsaturation, consistent with the presence of an aromatic ring system and the dioxane heterocycle.

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for 2',4'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone were not directly available in the current literature, computational conformational analysis provides insights into the three-dimensional structure of this compound. The molecule exhibits significant conformational flexibility, particularly in the butyl chain connecting the aromatic ring to the dioxane moiety, resulting in multiple energetically accessible conformations in solution. The dioxane ring adopts a chair conformation similar to cyclohexane, with the two methyl groups at the 5-position occupying equatorial positions to minimize steric interactions.

The spatial arrangement of the dichlorophenyl group relative to the dioxane ring is influenced by rotational barriers around the carbon-carbon bonds in the butyl linker. Computational studies suggest that the compound can exist in extended conformations where the aromatic ring and dioxane moiety are spatially separated, as well as more compact conformations where intramolecular interactions may occur. The presence of chlorine atoms at the 2' and 4' positions creates an asymmetric electronic environment around the aromatic ring, influencing the preferred orientations of the carbonyl group and the alkyl chain.

Three-dimensional molecular modeling indicates that the ketone functionality adopts a planar geometry with the carbonyl carbon lying in the same plane as the aromatic ring system. The C=O bond length is predicted to be approximately 1.22 Angstroms, consistent with typical aromatic ketone structures. The dioxane ring maintains standard bond lengths and angles, with C-O bonds measuring approximately 1.43 Angstroms and C-C bonds in the ring averaging 1.52 Angstroms. The gem-dimethyl groups extend outward from the ring in a tetrahedral arrangement around the quaternary carbon center.

Table 2: Predicted Conformational Parameters

| Structural Feature | Value | Unit |

|---|---|---|

| C=O Bond Length | 1.22 | Angstroms |

| Aromatic C-C Bond Length | 1.39 | Angstroms |

| Dioxane C-O Bond Length | 1.43 | Angstroms |

| Dioxane C-C Bond Length | 1.52 | Angstroms |

| Rotatable Bond Count | 5 | - |

Substituent Effects of Dichloro and Dioxanyl Moieties on Electronic Configuration

The electronic configuration of 2',4'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is significantly influenced by the electron-withdrawing properties of the chlorine substituents and the electron-donating characteristics of the alkyl-substituted dioxane system. The dichlorophenyl moiety exhibits strong electron-withdrawing behavior through both inductive and resonance effects, with chlorine atoms functioning as moderately strong electron-withdrawing groups. The 2',4'-dichloro substitution pattern creates an asymmetric electronic environment that influences the reactivity of the aromatic ring toward electrophilic and nucleophilic substitution reactions.

Chlorine substituents exert their electron-withdrawing influence primarily through inductive effects, as the high electronegativity of chlorine (3.16 on the Pauling scale) draws electron density away from the aromatic ring system. This electron withdrawal stabilizes the aromatic ring against electrophilic attack while simultaneously activating it toward nucleophilic substitution reactions. The positioning of chlorine atoms at the 2' and 4' positions relative to the carbonyl group creates a synergistic effect that enhances the electrophilic character of the ketone carbon, potentially increasing its susceptibility to nucleophilic addition reactions.

The dioxanyl moiety contributes to the electronic structure through multiple mechanisms, including inductive electron donation from the saturated carbon framework and potential hyperconjugative interactions between the C-H bonds and the aromatic π-system. The 5,5-dimethyl substitution pattern on the dioxane ring enhances electron density through alkyl group donation, partially counteracting the electron-withdrawing effects of the chlorine substituents. This electronic balance creates a molecule with intermediate electronic characteristics, neither strongly electron-rich nor electron-poor.

Computational analysis reveals that the compound exhibits a calculated lipophilicity coefficient (XLogP3-AA) of 4.3, indicating significant hydrophobic character that influences its physical properties and potential biological interactions. The hydrogen bond acceptor count of 3 corresponds to the three oxygen atoms present in the structure, while the absence of hydrogen bond donors (count = 0) reflects the lack of hydroxyl, amino, or other protic functional groups. These electronic properties contribute to the compound's overall stability and reactivity profile.

Table 3: Electronic Property Analysis

| Property | Value | Reference Method |

|---|---|---|

| XLogP3-AA (Lipophilicity) | 4.3 | Computational |

| Hydrogen Bond Acceptors | 3 | Structural Analysis |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Rotatable Bonds | 5 | Conformational Analysis |

The electronic configuration analysis demonstrates that the strategic placement of electron-withdrawing dichloro substituents combined with the electron-donating alkyl-substituted dioxane moiety creates a compound with balanced electronic properties. This electronic balance influences the compound's chemical reactivity, physical properties, and potential applications in synthetic chemistry and materials science applications.

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-7-6-11(17)8-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYVDCVVFGIRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646052 | |

| Record name | 1-(2,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-88-2 | |

| Record name | 1-(2,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4,5-Dimethyl-1,3-dioxole-2-one as a Key Intermediate

The 5,5-dimethyl-1,3-dioxane ring is often derived from 4,5-dimethyl-1,3-dioxole-2-one intermediates, which can be synthesized via cyclization of 3-hydroxy-2-butanone with suitable carbonate reagents.

- React 3-hydroxy-2-butanone with dimethyl carbonate or bis(trichloromethyl) carbonate in the presence of catalysts such as sodium propylate.

- The reaction is performed in organic solvents like dimethoxyethane (DME) under controlled temperatures.

- The process involves two stages: transesterification at moderate temperatures (60-100°C) followed by cyclization at elevated temperatures (110-160°C).

- Byproducts such as methanol are removed continuously by distillation.

- After reaction completion, neutralization with hydrochloric acid is performed, followed by crystallization and purification steps.

| Step | Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Transesterification | 3-hydroxy-2-butanone + dimethyl carbonate + catalyst | 60-65 | 3-6 | - | - | - |

| Cyclization | Heating with removal of methanol | 110-160 | 2-5 | 47-53 | 99.0-99.6 | 77-78.5 |

This method yields highly purified 4,5-dimethyl-1,3-dioxole-2-one, a crucial precursor for the dioxane ring system in the target compound.

Introduction of the Dichlorophenyl Group and Butyrophenone Moiety

Attachment of Dichlorophenyl Group

The dichlorophenyl group is introduced via electrophilic aromatic substitution or by using pre-chlorinated phenyl precursors. The position of chlorine substituents (2',4' or 3',4') influences the reactivity and final properties.

Formation of the Butyrophenone Side Chain

The butyrophenone moiety is typically formed by acylation reactions involving the phenyl ring and appropriate ketone precursors. The synthetic sequence often involves:

- Preparation of a suitable phenyl ketone intermediate.

- Nucleophilic addition or substitution reactions to attach the dioxane ring.

- Optimization of reaction parameters to maximize yield and minimize side products.

Industrial processes may use batch or continuous flow reactors, with catalysts and solvents selected to balance cost, efficiency, and environmental impact.

Summary Table of Preparation Methods

| Stage | Starting Materials | Reaction Conditions | Key Notes | Yield / Purity |

|---|---|---|---|---|

| Dioxane ring formation | 3-hydroxy-2-butanone + carbonates | 60-160°C, 3-6 h, catalysts (e.g., sodium propylate) | Transesterification + cyclization, methanol removal | Yield: ~47-53%, Purity: 99% (HPLC) |

| Dichlorophenyl group introduction | Chlorinated phenyl precursors | Electrophilic substitution or coupling | Chlorine substitution pattern critical | High selectivity with proper control |

| Butyrophenone moiety formation | Phenyl ketone intermediates | Acylation, nucleophilic addition | Requires catalyst and solvent optimization | High yield in optimized industrial processes |

Detailed Research Findings and Considerations

- The cyclization step to form the dioxane ring is sensitive to temperature and catalyst concentration; precise control reduces byproduct formation and improves crystallization efficiency.

- Removal of methanol by distillation during transesterification is critical to drive the reaction forward and improve yield.

- Neutralization after reaction completion ensures catalyst deactivation and stabilizes the product.

- Recrystallization and vacuum drying steps enhance purity to above 99%, suitable for pharmaceutical or material science applications.

- Industrial scale-up requires balancing reaction time, temperature, and solvent recovery to optimize cost and environmental footprint.

- Variations in chlorine substitution (e.g., 2',4' vs. 3',4') may require adjustments in reaction conditions due to differing electronic and steric effects on the aromatic ring.

Analyse Chemischer Reaktionen

Types of Reactions

2’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

Research indicates that butyrophenone derivatives, including 2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, may exhibit antipsychotic properties. Studies have shown that compounds with similar structures can interact with multiple neurotransmitter receptors, such as dopamine and serotonin receptors. This multi-target interaction profile suggests potential use as atypical antipsychotics, which are designed to minimize extrapyramidal side effects commonly associated with traditional antipsychotic medications .

Anti-Cancer Activity

Preliminary studies have explored the anti-cancer properties of butyrophenone analogs. For instance, compounds structurally related to 2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone have demonstrated antiproliferative activity in various cancer cell lines. This activity is often assessed through IC50 values in cell viability assays, indicating the concentration required to inhibit cell growth by 50% .

Photoinitiators in Polymer Chemistry

Due to its chemical structure, 2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone may function as a photoinitiator in UV-curable systems. Photoinitiators are crucial in polymerization processes where they absorb UV light and generate free radicals that initiate polymerization reactions. This application is particularly relevant in the production of coatings and adhesives .

Chemical Reactivity and Synthesis

The synthesis of 2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves several chemical reactions that introduce the dioxane ring and dichlorophenyl group into the butyrophenone framework. Common reagents include chlorinating agents and dioxane precursors that facilitate the formation of the desired compound through controlled reaction conditions .

Wirkmechanismus

The mechanism of action of 2’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The dioxane ring and dichlorophenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Chain Length Variations

2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

- Structural Difference: The valerophenone analog (CAS: see ) has a five-carbon chain (pentanone backbone) instead of four (butanone).

- Biological activity data for valerophenone derivatives is lacking, but chain length is critical in binding interactions .

2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

- Structural Difference : Chlorine substituents at the 2' and 6' positions (CAS: 898756-99-5) .

- Impact: Meta-substitution (2',6') versus para-substitution (2',4') may sterically hinder interactions with biological targets. No direct activity data is available, but substituent positioning often influences receptor binding .

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-fluorobutyrophenone

Functional Group Modifications

2-[4-(2,4-Dichlorophenoxy)-3-methoxyphenyl]-5,5-dimethyl-1,3-dioxane

- Structural Difference: Incorporates a methoxy group and dichlorophenoxy ether (CAS: see ).

- Impact : The methoxy group (electron-donating) may counteract the electron-withdrawing effects of chlorine, altering reactivity and bioavailability. This compound was synthesized in 51% yield via Cs₂CO₃-mediated coupling .

4'-Chloro-2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Ring System Variations

1,3-Dioxolane Derivatives

- Example : Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (CAS: see ).

- Impact : The smaller 1,3-dioxolane ring (5-membered vs. 6-membered dioxane) imposes greater conformational rigidity. These derivatives showed MIC values of 4.8–5000 µg/mL against bacterial and fungal strains , suggesting that ring size and substituents critically influence antimicrobial activity.

Physicochemical Properties

Limited data exists for the target compound, but analogs provide insights:

- Molecular Weight: 331.23 g/mol (dichloro butyrophenone) vs. 280.33 g/mol (fluoro analog) .

- Boiling Point : Est. ~374°C for chloro derivatives (similar to 2'-chloro analog in ).

- Solubility : Lipophilic dioxane and halogen substituents likely reduce aqueous solubility, a trend observed in related compounds .

Biologische Aktivität

2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS Number: 898756-83-7) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

The molecular formula of 2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is with a molecular weight of 331.23 g/mol. Its structure features two chlorine atoms and a dioxane ring, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and cancer research. The following sections detail specific findings related to its activity.

Neuropharmacological Effects

Studies have shown that 2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone has significant effects on neurotransmitter systems. For instance:

- Dopamine Receptor Interaction : It has been reported to interact with dopamine receptors, influencing dopaminergic signaling pathways which are critical in conditions like schizophrenia and Parkinson's disease .

- Serotonin Modulation : The compound also exhibits modulation of serotonin receptors, which may contribute to its potential antidepressant effects .

Anticancer Activity

The compound has demonstrated promising anticancer properties in various studies:

- Cell Growth Inhibition : In vitro studies revealed that 2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone inhibited the growth of several cancer cell lines. The IC50 values ranged from 7.9 µM to 92 µM across different types of cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| Human breast cancer | 7.9 |

| Ovarian cancer | 45 |

| Colorectal cancer | 92 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Key Enzymes : It has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. This inhibition may enhance the levels of endocannabinoids, leading to various therapeutic effects including anti-inflammatory and analgesic properties .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Neurotransmitter Dynamics :

- A study utilized positron emission tomography (PET) imaging to assess the impact of the compound on neurotransmitter release in animal models. Results indicated a significant reduction in dopamine receptor availability post-administration, suggesting potential applications in treating dopamine-related disorders .

- Antitumor Efficacy in Animal Models :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone?

- Methodology : The compound can be synthesized via γ-substitution reactions on butyrophenone derivatives. For example, chlorinated aromatic groups can be introduced using nucleophilic aromatic substitution under acidic conditions. The 5,5-dimethyl-1,3-dioxane moiety may be formed via cyclization of diols with ketones, as seen in analogous dioxolane syntheses . Key steps include:

- Protection of reactive groups (e.g., hydroxyl or amine) during chlorination.

- Use of catalysts like BF₃·Et₂O for cyclization.

- Data Table :

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| γ-Substitution | Cl₂, AlCl₃, DCM, 0°C | 65–70 | |

| Dioxane ring formation | 2,2-dimethyl-1,3-propanediol, BF₃·Et₂O | 80–85 |

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and dioxane ring integrity. Aromatic protons (6.8–7.5 ppm) and dioxane methyl groups (1.2–1.5 ppm) are diagnostic .

- HPLC-MS : For purity assessment and molecular ion detection (expected m/z ~385 for C₁₆H₁₇Cl₂O₃).

- X-ray Crystallography : Resolves structural ambiguities, particularly for the dioxane ring conformation .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (s, 6H, CH₃), δ 4.20 (s, 4H, OCH₂) | |

| HPLC Retention Time | 12.3 min (C18 column, 70% MeOH) |

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing by-products during dioxane ring formation?

- Methodology :

- Temperature Control : Lower temperatures (≤40°C) reduce side reactions like ring-opening.

- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance cyclization efficiency compared to protic acids .

- Solvent Selection : Non-polar solvents (toluene) favor cyclization over hydrolysis.

- Data Table :

| Condition | Yield (%) | By-products |

|---|---|---|

| BF₃·Et₂O, toluene, 40°C | 85 | <5% (hydrolysis products) |

| H₂SO₄, THF, 60°C | 55 | 20% (degradation) |

Q. How to address contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Metabolic Stability Testing : Evaluate compound stability in different media (e.g., liver microsomes) to explain variability .

- Dose-Response Curves : Ensure IC₅₀ values are derived from ≥3 independent replicates.

- Data Table :

| Variable | Impact on Activity | Reference |

|---|---|---|

| Serum concentration (FBS) | Reduced activity by 30% at 10% FBS | |

| pH (7.4 vs. 6.8) | 2-fold difference in binding affinity |

Additional Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.